Methylliberine

Descripción general

Descripción

Synthesis Analysis

Methylliberine's synthetic approaches are not explicitly detailed in the available literature. However, the synthesis of similar compounds often involves complex organic reactions, which may include steps like N-methylation, to modify physicochemical properties such as metabolic stability and membrane permeability. For methylliberine, synthetic methodologies could involve analogous strategies to enhance its bioavailability and functional characteristics.

Molecular Structure Analysis

While specific analyses of methylliberine's molecular structure are scarce, the molecular structure of related compounds, such as caffeine and theacrine, suggests that methylliberine possesses a unique structure conducive to its stimulant effects. Understanding methylliberine's structure is crucial for exploring its interaction with biological systems and potential health benefits.

Chemical Reactions and Properties

Methylliberine's chemical reactivity and properties, including its interactions with other compounds like caffeine and theacrine, have been the subject of recent studies. These interactions suggest that methylliberine can influence the pharmacokinetics of caffeine, potentially altering its oral clearance and half-life without affecting caffeine's maximum concentration or volume of distribution. Such findings indicate methylliberine's unique chemical properties and its potential role in modulating the effects of caffeine.

Physical Properties Analysis

The physical properties of methylliberine, such as solubility, melting point, and stability, are critical for its formulation and application in food, beverages, and supplements. While specific details are not provided, the synthesis and application of related compounds highlight the importance of understanding these properties for effective product development.

Chemical Properties Analysis

The chemical properties of methylliberine, including its stability under various conditions and reactions with other chemical entities, are vital for its use in dietary supplements and potential therapeutic applications. Research on similar compounds emphasizes the need for comprehensive studies on methylliberine's chemical behavior, which would inform its safe and effective use.

- Toxicological Evaluation of Methylliberine (Murbach et al., 2019)

- Pharmacokinetic Interaction Study of Caffeine and Methylliberine (Mondal et al., 2022)

- Synthesis of N-methylated cyclic peptides, potentially analogous to methylliberine synthesis strategies (Chatterjee et al., 2012)

Aplicaciones Científicas De Investigación

Toxicological Evaluation :

- A comprehensive toxicological assessment of Methylliberine was conducted to evaluate its potential health hazards as a food ingredient. Tests included bacterial reverse mutation, in vitro mammalian chromosomal aberration, in vivo mammalian micronucleus, and a 90-day repeated-dose oral toxicity study in rats. The study concluded Methylliberine showed no mutagenic, clastogenic, or genotoxic activity and determined the No Observed Adverse Effect Level (NOAEL) for males and females (Murbach et al., 2019).

Pharmacokinetic Interaction with Caffeine :

- Methylliberine's pharmacokinetic interaction with caffeine was investigated. The study found that Methylliberine altered the pharmacokinetics of caffeine, resulting in decreased oral clearance and increased half-life, without affecting caffeine’s maximum concentration or oral volume of distribution (Mondal et al., 2022).

Safety in Combination with Theacrine :

- A study focused on the safety of short-term supplementation with Methylliberine, both alone and in combination with Theacrine (TeaCrine®), in young adults. This research indicated that consuming Methylliberine in the studied dosages does not appear to negatively affect markers of health over four weeks of continuous use (VanDusseldorp et al., 2020).

Impact on Cognitive Affect Combined with Coffee :

- Methylliberine, in combination with theacrine and coffee, has been studied for its effects on cognitive affect. The research suggested that these combinations might enhance cognitive functions (Watters et al., 2020).

Liquid Chromatography-Tandem Mass Spectrometry Method Development :

- A method was developed for characterizing the pharmacokinetics of caffeine, Methylliberine, and theacrine in humans using liquid chromatography-tandem mass spectrometry (LC-MS/MS), addressing the need for precise measurement and understanding of these compounds (Wang et al., 2020).

Acute Impact on Systemic Hemodynamics :

- A study investigated the acute impact of a single dose of Methylliberine on systemic hemodynamics and other measures in men and women, showing that Methylliberine does not result in significant increases in heart rate, blood pressure, respiratory rate, or body temperature (Bloomer et al., 2020).

Effects on Vigilance and Marksmanship in Tactical Personnel :

- Research on the effects of caffeine, Methylliberine, and theacrine on vigilance and marksmanship in tactical personnel revealed similar benefits on reaction time during a vigilance task for caffeine and a combination of caffeine, Methylliberine, and theacrine, without a significant rise in diastolic blood pressure (Cintineo et al., 2022).

Propiedades

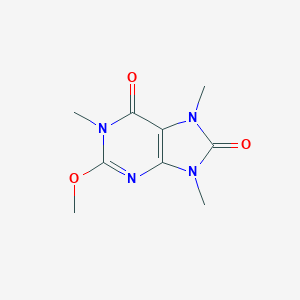

IUPAC Name |

2-methoxy-1,7,9-trimethylpurine-6,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O3/c1-11-5-6(12(2)9(11)15)10-8(16-4)13(3)7(5)14/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVQXCXPGLSBNCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=C(N(C2=O)C)OC)N(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401045665 | |

| Record name | Methylliberine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401045665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methylliberine | |

CAS RN |

51168-26-4 | |

| Record name | Methylliberine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051168264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylliberine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401045665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYLLIBERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RY9AJC5PA7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

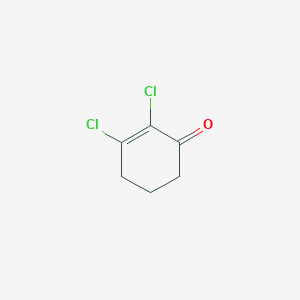

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

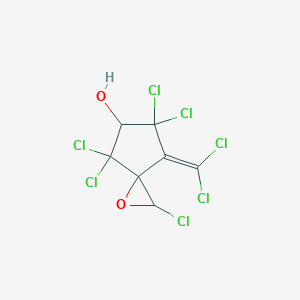

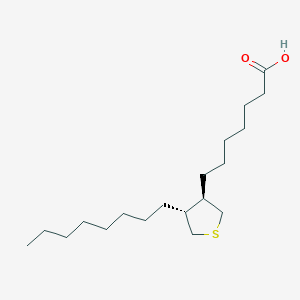

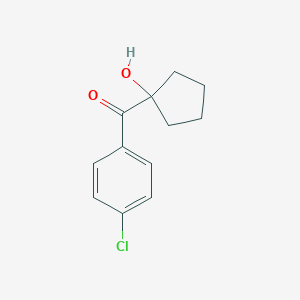

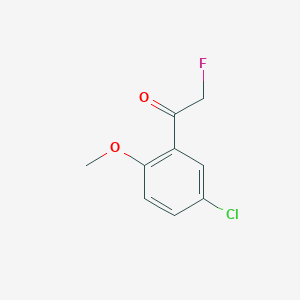

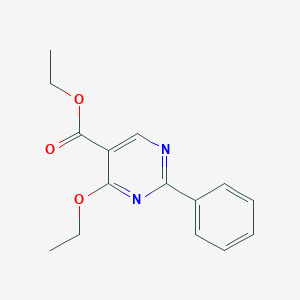

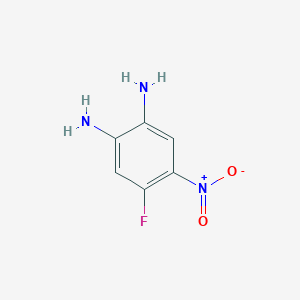

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3,4,5-Tetrahydrobenzo[cd]indazole](/img/structure/B55509.png)